molecular formula C9H8O2S B1615017 3-phenyl-2H-thiete 1,1-dioxide CAS No. 25903-17-7

3-phenyl-2H-thiete 1,1-dioxide

Cat. No. B1615017
CAS RN: 25903-17-7
M. Wt: 180.23 g/mol
InChI Key: KJFRXAAXPFSUGY-UHFFFAOYSA-N
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Description

3-Phenyl-2H-thiete 1,1-dioxide is a type of thiete 1,1-dioxide . Thiete 1,1-dioxides are sulfones, which are more stable than the parent thietes . They are precursors to other S-heterocycles .


Synthesis Analysis

Highly strained bifunctionalized dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides can be directly synthesized from readily available sulfonyl chlorides and dialkyl acetylenedicarboxylates via the pyridine-mediated [2 + 2] annulation . In the annulation, pyridine first eliminates HCl from sulfonyl chlorides to generate sulfenes and then nucleophilically attacks the sulfenes to form zwitterionic intermediates .


Molecular Structure Analysis

The molecular formula of 3-Phenyl-2H-thiete 1,1-dioxide is C9H8O2S . Its average mass is 180.224 Da and its monoisotopic mass is 180.024506 Da .


Chemical Reactions Analysis

Thiete 1,1-dioxides are strained but kinetically stable 4-membered sulfur-containing heterocycles . Due to the presence of an electron-deficient C=C double bond, they are susceptible to various types of cycloaddition reactions . They have been shown to undergo Diels–Alder reactions with 1,3-dienes and thermal [2+2] cycloaddition with enamines and ynamines .

Scientific Research Applications

Reactions and Derivatives

  • Formation of Derivatives : The reaction of prop-2-yne-1-sulphonyl chloride with α-morpholinostyrene resulted in the formation of 4-acetyl-3-phenyl-2H-thiet 1,1-dioxide and other derivatives, highlighting its potential in creating varied chemical structures (Bradamante, Buttero, & Maiorana, 1973).

  • Synthesis of Halogenated Derivatives : The stereoselective formation of 2r-halogen-3c-dimethylamino-4t-phenylthietan-1,1-dioxides demonstrates its utility in synthesizing halogenated compounds, which can be of interest in various chemical applications (Ried & Bopp, 1978).

Crystal and Molecular Structure

  • Structural Analysis : Research on the crystal and molecular structure of 3-phenyl-3-thiolene 1,1-dioxide, a similar compound, provides insights into the structural properties and potential applications in material science and chemistry (Róde et al., 1985).

Ionization and Chemical Properties

  • Ionization Constants : The ionization constants of 3-phenyl-2H-thiopyran 1,1-dioxides were determined, offering valuable data for understanding its chemical behavior and stability in different environments (Gaviraghi & Pagani, 1973).

Catalysis and Synthesis

  • Palladium-Catalyzed Reactions : The compound has been used in palladium-catalyzed C(sp3)-H arylation, illustrating its role in facilitating chemical reactions and synthesis processes (Liu et al., 2019).

Electrophilic and Nucleophilic Properties

  • Reactions with Sulfonyl Chlorides : Investigations into the reactions with sulfonyl chlorides provide insight into its electrophilic and nucleophilic properties, important for organic synthesis (Sun, Zhang, & Xu, 2022).

Optoelectronic Properties

  • Tuning Optoelectronic Properties : Studies on synthesizing thiophene 1,1-dioxides and tuning their optoelectronic properties suggest potential applications in electronics and materials science (Tsai et al., 2013).

Safety And Hazards

The safety data sheet (SDS) for 3-Phenyl-2H-thiete 1,1-dioxide includes sections on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

3-phenyl-2H-thiete 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-12(11)6-9(7-12)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFRXAAXPFSUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CS1(=O)=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311391
Record name 3-Phenyl-1lambda~6~-thiete-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-2H-thiete 1,1-dioxide

CAS RN

25903-17-7
Record name NSC242973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl-1lambda~6~-thiete-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-phenyl-2H-thiete 1,1-dioxide
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Reactant of Route 6
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Citations

For This Compound
1
Citations
M Eisold - 2018 - edoc.ub.uni-muenchen.de
This Ph. D. thesis describes the modification of simple cyclobutenes, azetines and thiete dioxides into more elaborate structures through the application of organometallic methods. …
Number of citations: 5 edoc.ub.uni-muenchen.de

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